1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorohexane

Description

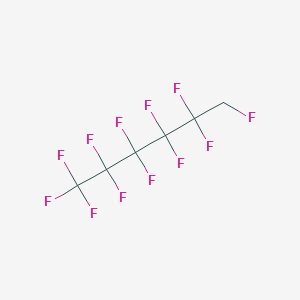

1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorohexane is a perfluorinated compound with the molecular formula C6H2F12. This compound is characterized by the presence of twelve fluorine atoms, making it highly fluorinated and chemically inert. It is often used in various industrial applications due to its unique properties, such as high thermal stability, low surface energy, and resistance to chemical reactions.

Properties

CAS No. |

86498-66-0 |

|---|---|

Molecular Formula |

C6H2F12 |

Molecular Weight |

302.06 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6-dodecafluorohexane |

InChI |

InChI=1S/C6H2F12/c7-1-2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18/h1H2 |

InChI Key |

BYGWMJZIFWPRGB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorohexane typically involves the fluorination of hexane. One common method is the direct fluorination of hexane using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of electrochemical fluorination (ECF) or other advanced fluorination techniques. These methods allow for the efficient and large-scale production of the compound while ensuring safety and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorohexane is known for its chemical inertness, which means it does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. This property makes it highly stable and resistant to degradation.

Common Reagents and Conditions

Due to its inert nature, this compound does not react with most common reagents under standard conditions. it can be subjected to specialized conditions, such as high temperatures or the presence of strong acids or bases, to induce specific reactions.

Major Products Formed

Given its resistance to chemical reactions, this compound does not typically form major products through common chemical processes. Its stability is a key factor in its use in various applications.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorohexane has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent and reagent in various chemical reactions and processes.

Biology: Employed in the study of biological systems due to its inert nature and ability to create non-reactive environments.

Medicine: Investigated for potential use in drug delivery systems and medical imaging due to its unique properties.

Industry: Utilized in the production of high-performance materials, coatings, and lubricants.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorohexane is primarily based on its physical properties rather than chemical reactivity. Its high fluorine content and chemical inertness allow it to create stable, non-reactive environments. This makes it useful in applications where chemical stability and resistance to degradation are essential.

Comparison with Similar Compounds

Similar Compounds

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar properties but one additional fluorine atom.

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated compound with hydroxyl groups, making it more reactive than 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorohexane.

Uniqueness

This compound stands out due to its exceptional chemical stability and resistance to reactions. This makes it particularly valuable in applications requiring long-term stability and minimal reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.